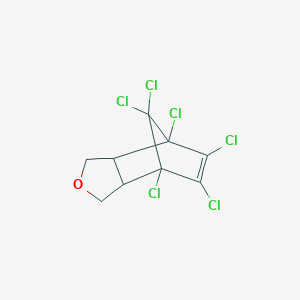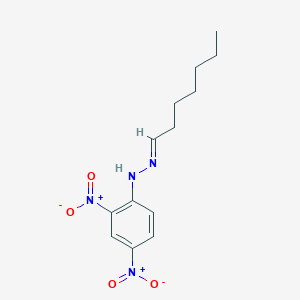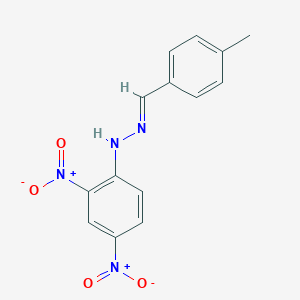
m-Tolualdehyde 2,4-dinitrophenylhydrazone
Übersicht
Beschreibung
It has a CAS Number of 2880-05-9 and a linear formula of CH3C6H4CH=NNHC6H3(NO2)2 . The molecular weight of this compound is 300.27 .
Molecular Structure Analysis
The molecular structure of m-Tolualdehyde 2,4-dinitrophenylhydrazone is represented by the formula CH3C6H4CH=NNHC6H3(NO2)2 . This indicates that the molecule consists of a toluene moiety (CH3C6H4) and a 2,4-dinitrophenylhydrazone moiety (CH=NNHC6H3(NO2)2), connected by a double bond .
Physical And Chemical Properties Analysis
m-Tolualdehyde 2,4-dinitrophenylhydrazone is a solid at 20°C . It should be stored under inert gas and is sensitive to moisture . Its melting point is 211-213°C .
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Analysis
Field:
Environmental Chemistry
Summary:
m-Tolualdehyde 2,4-dinitrophenylhydrazone is commonly used as a reference standard in environmental testing. Researchers employ it to identify and quantify aromatic compounds in environmental samples, such as air, water, and soil. These compounds can include pollutants, pesticides, and other organic substances.
Experimental Procedures:
Results:
Researchers obtain quantitative data on the concentration of specific aromatic compounds in the environment. This information helps assess pollution levels, track changes over time, and inform environmental management strategies .
Metabolite Identification in Biological Samples
Field:
Biochemistry and Metabolomics
Summary:
In bioanalytical studies, m-Tolualdehyde 2,4-dinitrophenylhydrazone serves as a derivatization reagent for identifying and quantifying metabolites. Metabolites are small molecules produced during metabolic processes in living organisms.
Experimental Procedures:
Results:
Researchers identify and quantify specific metabolites, aiding in disease diagnosis, drug metabolism studies, and understanding metabolic pathways .
Chemical Education and Demonstrations
Field:
Chemical Education
Summary:
m-Tolualdehyde 2,4-dinitrophenylhydrazone is used in educational settings to demonstrate chemical reactions. Its bright yellow color and reactivity make it suitable for teaching concepts related to organic chemistry and chemical analysis.
Experimental Procedures:
Results:
Students learn about derivatization, color changes, and the principles of chemical reactions. This practical demonstration enhances their understanding of organic chemistry concepts .
These are just three of the six unique applications of m-Tolualdehyde 2,4-dinitrophenylhydrazone. If you’d like to explore more, feel free to ask
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRXQUGVASQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334335 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolualdehyde 2,4-dinitrophenylhydrazone | |
CAS RN |
2880-05-9 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















